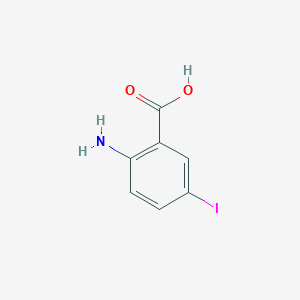

2-Amino-5-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLGILSVWFKZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063776 | |

| Record name | 5-Iodoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-47-6 | |

| Record name | 2-Amino-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-iodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Iodoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodoanthranil acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodoanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5QRB3P44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-iodobenzoic Acid (CAS: 5326-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodobenzoic acid, also known as 5-iodoanthranilic acid, is a halogenated aromatic amino acid that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring an amino group, a carboxylic acid, and an iodine atom on the benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.

Core Properties

This compound is typically a light yellow to grey or beige crystalline powder.[1][2] It is sensitive to light and should be stored in a dark, dry place at room temperature.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 5326-47-6 | [3] |

| Molecular Formula | C₇H₆INO₂ | [2][3] |

| Molecular Weight | 263.03 g/mol | [2][3] |

| Appearance | Light yellow to grey/beige crystalline powder | [1][2] |

| Melting Point | 219-221 °C (decomposes) | [2][3] |

| Boiling Point | 383.2 ± 37.0 °C (Predicted) | [2] |

| Solubility | Soluble in alcohol. Insoluble in water. Slightly soluble in DMSO and Methanol. | [2] |

| pKa | 4.59 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Spectra available, providing information on proton environments. | [1] |

| ¹³C NMR | Spectra available for analyzing the carbon skeleton. | [1] |

| IR | Infrared spectra are available, showing characteristic functional group absorptions. | [4][5] |

| Mass Spectrometry | Mass spectral data is available for determining the molecular weight and fragmentation pattern. | [4] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of 2-aminobenzoic acid (anthranilic acid). Several variations of this procedure exist, often utilizing different iodinating agents and reaction conditions.[6][7]

Method 1: Iodination using Iodine Monochloride

This method involves the direct iodination of anthranilic acid using iodine monochloride.

-

Reactants: 2-Aminobenzoic acid, Iodine monochloride, Hydrochloric acid.

-

Procedure:

-

Dissolve 2-aminobenzoic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the cooled solution with vigorous stirring.

-

The product, this compound, precipitates out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization.[2]

-

Method 2: Iodination using Molecular Iodine and an Oxidizing Agent

This method utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or iodic acid, to generate the iodinating species in situ.[6][7]

-

Reactants: 2-Aminobenzoic acid, Molecular iodine, Hydrogen peroxide (or Iodic acid), Acetic acid.

-

Procedure:

-

Suspend 2-aminobenzoic acid and molecular iodine in acetic acid.

-

Add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the mixture while stirring.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours.[6][7]

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization.

-

Purification

Recrystallization is a standard method for purifying crude this compound.

-

Solvent: A common solvent for recrystallization is benzene or a mixture of ethanol and water.[8]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, treat it with activated charcoal to remove colored impurities.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This compound is not typically studied for its direct biological activity but rather serves as a key building block for the synthesis of more complex, potentially bioactive molecules. The presence of the amino and carboxylic acid groups allows for a variety of chemical transformations, while the iodine atom can be utilized in cross-coupling reactions or for the introduction of radioisotopes for imaging applications.

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[9]

-

-

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Applications in Research and Development

The primary application of this compound is as an intermediate in organic synthesis. Its derivatives have been explored for various applications:

-

Pharmaceuticals: It serves as a starting material for the synthesis of various pharmaceutical compounds. The amino and carboxylic acid functionalities are readily modified to create more complex molecular architectures.

-

Medical Imaging: The presence of an iodine atom makes it a suitable precursor for the synthesis of radiolabeled compounds used as contrast agents in medical imaging techniques.

-

Materials Science: It has been used in the development of polarizing films for liquid crystal displays (LCDs).[10]

Conclusion

This compound (CAS: 5326-47-6) is a valuable and versatile chemical intermediate with a well-defined set of properties. Its utility in the synthesis of pharmaceuticals, imaging agents, and functional materials makes it a compound of significant interest to researchers and professionals in various scientific disciplines. This technical guide provides a solid foundation of its chemical and physical properties, along with practical experimental information, to support its effective use in the laboratory and in the development of new technologies.

References

- 1. This compound(5326-47-6) 13C NMR [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 5326-47-6 [sigmaaldrich.com]

- 4. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(5326-47-6) IR Spectrum [chemicalbook.com]

- 6. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 7. US20070219396A1 - Method For Producing this compound - Google Patents [patents.google.com]

- 8. This compound | 5326-47-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 5-Iodoanthranilic Acid or this compound Manufacturers [mubychem.com]

physical and chemical properties of 5-iodoanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoanthranilic acid, also known as 2-amino-5-iodobenzoic acid, is a substituted aromatic compound with significant applications in organic synthesis and as an intermediate in the pharmaceutical and biochemical industries.[1][2] Its structure, featuring an amino group, a carboxylic acid group, and an iodine atom on the benzene ring, imparts unique reactivity, making it a valuable building block for more complex molecules. This guide provides a detailed overview of the physical and chemical properties of 5-iodoanthranilic acid, experimental protocols for its synthesis and purification, and a summary of its key spectral data.

Physical and Chemical Properties

5-Iodoanthranilic acid is typically a yellow to light brown or purple crystalline powder.[1][2][3][4] It is known to be light-sensitive and should be stored in a dark, dry place.[1][3][4] The compound is incompatible with strong oxidizing agents and alkalis.[1]

Physical Properties

The key physical properties of 5-iodoanthranilic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [1][2][5] |

| Molecular Weight | 263.03 g/mol | [1][2][5] |

| Appearance | Yellow to light brown or purple crystalline powder | [1][2][3][4] |

| Melting Point | 219-221 °C (with decomposition) | [1][2][3][4] |

| Boiling Point | 383.2 ± 37.0 °C (Predicted) | [3][4][6] |

| Density | ~1.88 - 2.08 g/cm³ | [1][3][6] |

| Flash Point | 185.6 °C | [1][3] |

| Solubility | Soluble in methanol and alcohol; Insoluble in water. | [1][3][4] |

Chemical Properties

The chemical properties and identifiers of 5-iodoanthranilic acid are detailed below.

| Property | Value | Source |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 5326-47-6 | [1][2][3] |

| pKa | 4.59 ± 0.10 (Predicted) | [3][6] |

| InChI Key | GOLGILSVWFKZRQ-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)O)N | [9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 5-iodoanthranilic acid.

| Technique | Key Data Points |

| ¹H NMR | In DMSO-d₆, characteristic peaks are observed around 7.95 ppm, 7.47 ppm, and 6.63 ppm.[10] |

| ¹³C NMR | Full spectral data is available in various databases.[11] |

| IR Spectroscopy | Key stretches correspond to N-H, C=O, and C-I bonds.[12] |

| Mass Spectrometry | The molecular ion peak is observed at m/z 263.[10] |

Experimental Protocols

Synthesis of 5-Iodoanthranilic Acid via Iodination

This protocol is adapted from a well-established method for the iodination of anthranilic acid.[13]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Iodine monochloride (ICl)

-

Water

-

Ice

Procedure:

-

In a 3-liter beaker, dissolve 110 g (0.8 mole) of anthranilic acid in 1 liter of water and 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.[13]

-

In a separate 2-liter beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of cold water. Add crushed ice to bring the temperature to 5°C.[13]

-

Stirring vigorously, add 131 g (0.8 mole) of iodine monochloride to the hydrochloric acid solution over approximately two minutes.[13]

-

Rapidly stir the cold iodine monochloride solution into the anthranilic acid solution. 5-Iodoanthranilic acid will precipitate almost immediately as a tan to violet solid. The temperature of the reaction mixture will rise to 18–22°C.[13]

-

Continue stirring the mixture for one hour as it warms to room temperature.[13]

-

Filter the precipitate using a Büchner funnel.[13]

-

Wash the collected solid with three 100-cc portions of cold water.[13]

-

Dry the product at 90–100°C. The expected yield is 185–189 g (88–90%).[13]

Caption: Workflow for the synthesis of 5-iodoanthranilic acid.

Purification by Recrystallization of the Ammonium Salt

Crude 5-iodoanthranilic acid can be purified by recrystallizing its ammonium salt.[13]

Materials:

-

Crude 5-iodoanthranilic acid

-

Concentrated ammonia solution

-

Sodium hydrosulfite

-

Decolorizing charcoal

-

Hot water

-

Dilute hydrochloric acid

Procedure:

-

To 100 g of crude 5-iodoanthranilic acid in a beaker, add 200 cc of hot water.[13]

-

Stir and add concentrated ammonia until the acid dissolves completely at 60°C and there is a slight excess of ammonia.[13]

-

Add sodium hydrosulfite in small portions until no further bleaching is observed.[13]

-

Add approximately 5 g of decolorizing charcoal, stir for three minutes, and filter the hot solution by suction.[13]

-

Cool the filtrate to 20°C and slowly add dilute hydrochloric acid (1:1) with stirring until the solution is just acid to Congo red paper.[13]

-

Filter the precipitated pure 5-iodoanthranilic acid, wash with cold water, and dry.[13]

Caption: Purification workflow for 5-iodoanthranilic acid.

Reactivity and Applications

5-Iodoanthranilic acid is a versatile intermediate in organic synthesis. The amino group can be diazotized and subsequently replaced, and the carboxylic acid can undergo typical reactions such as esterification and amidation. It serves as a precursor for the synthesis of other valuable compounds, including m-iodobenzoic acid.[14] Its derivatives are explored for various biological activities.[15]

Caption: Logical relationship of 5-iodoanthranilic acid's reactivity.

Safety Information

5-Iodoanthranilic acid is classified as an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[3][16] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If on skin, wash with plenty of water.[17]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 5-Iodoanthranilic Acid or this compound Manufacturers [mubychem.com]

- 2. Manufacturers of 5-Iodoanthranilic acid, 98%, CAS 5326-47-6, I 1927, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 5326-47-6 [chemicalbook.com]

- 5. 5-iodo Anthranilic Acid - Chemical Compound C7h6ino2, Molecular Weight 263.03 G/mol | High Purity For Reliable Sourcing at Best Price in Bhiwandi | Leisha Pharma Solutions Pvt. Ltd. [tradeindia.com]

- 6. 5326-47-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. This compound(5326-47-6) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound 97 5326-47-6 [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide on 2-Amino-5-iodobenzoic acid

This guide provides core information for researchers, scientists, and drug development professionals on the fundamental properties of 2-Amino-5-iodobenzoic acid.

Core Chemical Properties

This compound, also known as 5-iodoanthranilic acid, is an organic compound with key applications in chemical synthesis.[1][2][3] Its fundamental properties, including molecular formula and molecular weight, are crucial for stoichiometric calculations in experimental research and drug development.

| Property | Value | Source |

| Molecular Formula | C7H6INO2 | [1][2][3][4] |

| Molecular Weight | 263.03 g/mol | [1][2][3][4] |

| CAS Number | 5326-47-6 | [1][2][3] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

Note on Experimental Protocols and Signaling Pathways: The provided information focuses on the fundamental molecular properties of this compound based on the initial query. Detailed experimental protocols and specific signaling pathways involving this compound were not available in the search results for this specific request and would require a more targeted literature search.

References

solubility of 2-Amino-5-iodobenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Amino-5-iodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to its role as a key intermediate in pharmaceutical synthesis, understanding its solubility is crucial for process development, formulation, and quality control. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process. This guide is intended to be a valuable resource for researchers and professionals working with this compound.

Introduction

This compound (CAS No: 5326-47-6), also known as 5-iodoanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and an iodine atom on a benzene ring, imparts a specific polarity and reactivity profile that dictates its solubility in different media. This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and diagnostic agents.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and the development of suitable analytical methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₂ | [2][3] |

| Molecular Weight | 263.03 g/mol | [3] |

| Melting Point | 219-221 °C (decomposes) | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| pKa | ~4.59 (Predicted) | [2] |

Solubility of this compound: A Qualitative Overview

Currently, publicly available quantitative data on the solubility of this compound in a range of organic solvents is limited. However, qualitative descriptions of its solubility have been reported in various chemical and supplier databases. This information provides a foundational understanding of its behavior in different solvent classes.

A summary of the qualitative solubility is provided in the table below:

| Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic Solvents | ||

| Water | Insoluble | [2][4] |

| Alcohols (general) | Soluble | [2][4] |

| Methanol | Slightly Soluble | [2][4] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][4] |

The amino and carboxylic acid groups contribute to the molecule's polarity, suggesting potential solubility in polar solvents. The presence of the large, non-polar iodinated benzene ring, however, limits its solubility in highly polar solvents like water and enhances it in organic solvents with some degree of polarity. The term "soluble" in alcohols is a general statement; the exact solubility is expected to vary between different alcohols (e.g., methanol, ethanol, isopropanol) due to changes in their polarity and hydrogen bonding capabilities.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is suitable for determining the thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), etc.

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for aromatic compounds (e.g., C18 column)

Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

4.2.2. Sample Preparation for Analysis

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

4.2.3. HPLC Analysis

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength. A reversed-phase C18 column is often a good starting point for such aromatic compounds.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Inject the diluted samples of the saturated solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

4.2.4. Calculation of Solubility

Calculate the solubility (S) of this compound in the respective solvent using the following formula:

S ( g/100 mL) = C × DF × 100

Where:

-

C is the concentration of the diluted sample in g/mL, as determined from the HPLC analysis.

-

DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

2-Amino-5-iodobenzoic acid safety data sheet and handling precautions

This technical guide provides a comprehensive overview of the safety data, handling precautions, and available toxicological information for 2-Amino-5-iodobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂. Its properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 263.03 g/mol |

| Appearance | White to light yellow or beige crystalline powder |

| Melting Point | 219-221 °C (decomposes) |

| Solubility | Soluble in alcohol; Insoluble in water |

| Synonyms | 5-Iodoanthranilic acid |

| CAS Number | 5326-47-6 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning[1]

Hazard Pictogram:

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound. The following is a general workflow for safe handling.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |

Toxicological Information

While this compound is classified as an irritant, specific quantitative toxicological data is largely unavailable in the public domain. The following sections describe the standard experimental protocols used to assess the hazards associated with this compound.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) data is available for this compound.[1]

-

Experimental Protocol (General):

-

Oral LD50: Typically determined in rats. A single dose of the substance is administered by gavage. Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is lethal to 50% of the test population.

-

Dermal LD50: Usually conducted in rabbits or rats. The substance is applied to a shaved area of the skin and held in contact with a porous gauze dressing. Observations for toxicity and mortality are made over a defined period.

-

Inhalation LC50: Rats are typically exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a specified duration. The LC50 is the concentration in the air that is lethal to 50% of the test animals.

-

Irritation and Corrosivity

-

Skin Irritation: Classified as a skin irritant.[1][2]

-

Experimental Protocol (General - Draize Rabbit Skin Test): A small amount of the substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.[3]

-

-

Eye Irritation: Classified as a serious eye irritant.[1][2]

-

Experimental Protocol (General - Draize Rabbit Eye Test): A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is then observed for redness, swelling, discharge, and corneal opacity at set time points.[3] An alternative in vitro method is the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM), which assesses the irritancy potential of a substance by observing its effect on the blood vessels of a chicken embryo's chorioallantoic membrane.[4][5]

-

Genotoxicity

No specific data on the mutagenicity or genotoxicity of this compound is available.

-

Experimental Protocol (General):

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine. The substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants indicates mutagenic potential.[6][7]

-

In Vitro Micronucleus Test: Mammalian cells are exposed to the substance. After treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei suggests clastogenic or aneugenic activity.[8][9]

-

Chromosomal Aberration Test: Mammalian cells are treated with the substance, and then metaphase chromosomes are examined for structural abnormalities.[10]

-

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from anthranilic acid.

Potential Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways affected by this compound. However, research on related halo-substituted aminobenzoic acids suggests potential areas of biological activity.

Studies on bromo- and iodo-substituted aminobenzoic acid derivatives have indicated that the nature of the halogen can significantly influence their antimicrobial and cytotoxic effects.[4] In some cases, iodo-substituted compounds have demonstrated comparable or more potent activity than their bromo-substituted counterparts.[4] This suggests that this compound may possess antimicrobial or cytotoxic properties that warrant further investigation.

Given its structural similarity to other biologically active aminobenzoic acids, potential, yet unconfirmed, interactions with cellular signaling pathways could be explored in future research. The following diagram illustrates a hypothetical logical relationship for investigating the biological effects of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 5-Iodoanthranilic Acid or this compound Manufacturers [mubychem.com]

- 3. Draize test - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. sciensano.be [sciensano.be]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

commercial suppliers of high purity 2-Amino-5-iodobenzoic acid

An In-depth Technical Guide to High-Purity 2-Amino-5-iodobenzoic Acid for Researchers and Drug Development Professionals

This guide provides essential technical information for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity this compound (CAS No. 5326-47-6). This compound is a critical intermediate in various fields, including pharmaceutical synthesis, biochemical research, and materials science.

Overview of this compound

This compound, also known as 5-iodoanthranilic acid, is an aromatic amino acid derivative.[1] Its molecular structure, featuring an iodine substituent, makes it a versatile building block in organic synthesis.[1] The presence of amino and iodine functional groups allows for targeted substitution and coupling reactions, facilitating the construction of complex molecular architectures.[1][2]

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] It is also employed in biochemical studies related to enzyme inhibition and protein interactions.[1] Furthermore, its structure is suitable for developing radiolabeled compounds for diagnostic imaging.[1]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound. The purity and specifications can vary, so it is crucial to select a supplier that meets the requirements of your specific application. Below is a summary of offerings from several commercial suppliers.

| Supplier | Purity | Appearance | Melting Point (°C) | Storage Conditions |

| Sigma-Aldrich | 97%[3] | Yellow to brown powder, crystals, or chunks[3] | 219-221 (dec.)[3] | Room Temperature |

| Chem-Impex | ≥ 98% (Titration)[1] | Light yellow to grey powder[1] | 217-223[1] | 0-8 °C[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (T) | White to Brown powder to crystal | 219-221[4] | Room Temperature |

| ChemScene | ≥95%[5] | Not Specified | Not Specified | 4°C, protect from light[5] |

| Muby Chemicals | Not Specified | Yellow powder[4] | 219-221[4] | Store in the dark[4] |

| Hebei Dangtong Biological Tech. | >99%[6] | Light yellow[6] | Not Specified | -15°C[6] |

Experimental Protocols: Synthesis

A common and efficient method for producing this compound is through the direct iodination of 2-aminobenzoic acid. This method, as described in patent literature, avoids the need for complex purification steps and offers a high yield of a high-quality product.[7][8]

Example Synthesis Protocol: Iodination of 2-Aminobenzoic Acid

This protocol is adapted from methods described in patent literature[8].

Materials:

-

2-Aminobenzoic acid

-

Acetic acid

-

Molecular iodine (I₂)

-

30% (w/w) Hydrogen peroxide (H₂O₂) solution

-

Water

Procedure:

-

In a suitable reaction vessel, create a mixture of 2-aminobenzoic acid (36.4 mmol), acetic acid (100 mL), and molecular iodine (18.2 mmol).

-

To this mixture, add 30% w/w aqueous hydrogen peroxide (72.8 mmol) dropwise.

-

Warm the reaction mixture to 50°C and stir for 1 hour.

-

After the reaction is complete, pour the resulting solution into 400 mL of water. This will cause the product to precipitate.

-

Collect the precipitated crystals by filtration.

-

(Optional) For further purification, the obtained crystals can be recrystallized from acetic acid or methanol.[7]

Visualized Workflows and Applications

The following diagrams illustrate key processes and concepts related to the use of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. China this compound CAS 5326-47-6 Manufacturer and Supplier | Starsky [starskychemical.com]

- 3. This compound 97 5326-47-6 [sigmaaldrich.com]

- 4. 5-Iodoanthranilic Acid or this compound Manufacturers [mubychem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, CasNo.5326-47-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 7. US7378546B2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 5-Iodoanthranilic Acid: A Technical Guide for Researchers

Shanghai, China - As the landscape of drug discovery continually evolves, the strategic exploration of versatile chemical scaffolds is paramount to developing novel therapeutics. 5-Iodoanthranilic acid, a halogenated derivative of anthranilic acid, has emerged as a promising starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of potential research areas involving 5-iodoanthranilic acid, offering valuable insights for researchers, scientists, and drug development professionals. This guide will delve into its application in anticancer agent development, its role as a scaffold for enzyme inhibitors, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives.

Core Properties of 5-Iodoanthranilic Acid

5-Iodoanthranilic acid, also known as 2-amino-5-iodobenzoic acid, is a yellow powder with a melting point of approximately 219-221°C.[1] It is soluble in methanol and sparingly soluble in water.[2] Its chemical structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and an iodine atom, provides multiple reactive sites for chemical modification, making it an ideal building block in medicinal chemistry.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₂ | [4] |

| Molecular Weight | 263.03 g/mol | [4] |

| Melting Point | 219-221 °C (decomposes) | [1][4] |

| Appearance | Yellow to brown powder/crystals | [1][3][4] |

| Solubility | Soluble in methanol, sparingly soluble in water | [1] |

Promising Research Areas and Applications

The unique structural features of 5-iodoanthranilic acid make it a valuable scaffold for the development of various therapeutic agents. Key areas of research include its use in the synthesis of anticancer compounds and enzyme inhibitors.

Anticancer Drug Development

The 5-iodoanthranilic acid core has been successfully utilized to synthesize potent anticancer agents. A notable example is the development of N-alkyl substituted iodoquinazoline derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key players in cancer cell signaling pathways.[5]

The rationale behind this approach lies in the fact that both VEGF and EGF signaling pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[5] By simultaneously targeting both receptors, it is possible to achieve a more potent and durable anticancer effect.

Quantitative Data on Anticancer Activity:

A study on N-alkyl substituted iodoquinazoline derivatives synthesized from 5-iodoanthranilic acid revealed promising anticancer activity. The half-maximal effective concentration (EC₅₀) values for one of the most potent compounds, 9c , are summarized below:[5]

| Cell Line | Cancer Type | EC₅₀ (µM) of Compound 9c |

| HepG2 | Liver Cancer | 5.00 |

| MCF-7 | Breast Cancer | 6.00 |

| HCT116 | Colon Cancer | 5.17 |

| A549 | Lung Cancer | 5.25 |

These results highlight the potential of 5-iodoanthranilic acid derivatives as effective anticancer agents, warranting further investigation and optimization.

Enzyme Inhibition

Derivatives of anthranilic acid have shown inhibitory activity against a range of enzymes implicated in various diseases.[6] While specific data on 5-iodoanthranilic acid derivatives is still emerging, the broader class of anthranilates has been explored as inhibitors of:

-

Prostaglandin H2 Synthase (PGHS): This enzyme is involved in the inflammatory response, and its inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

α-Glucosidase and Glycogen Phosphorylase: These enzymes are targets for the management of type 2 diabetes.[8][9]

-

5-Lipoxygenase: This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[10][11]

-

Kinases: The anthranilic acid scaffold has been identified as a "privileged structure" for the development of kinase inhibitors, which are a major class of anticancer drugs.[12][13]

The iodine atom in 5-iodoanthranilic acid can be strategically utilized to enhance binding affinity and selectivity towards the target enzyme through halogen bonding or by occupying hydrophobic pockets in the active site.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of 5-iodoanthranilic acid derivatives are provided below.

Synthesis of 5-Iodoanthranilic Acid

This protocol is adapted from a well-established method.[14]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid

-

Iodine monochloride

-

Water

-

Ammonium hydroxide

-

Sodium hydrosulfite

-

Decolorizing charcoal

Procedure:

-

Dissolve anthranilic acid in a solution of water and concentrated hydrochloric acid.

-

Cool the solution to 20°C.

-

Prepare a solution of iodine monochloride in hydrochloric acid and cool it to 5°C.

-

Rapidly stir the iodine monochloride solution into the anthranilic acid solution. A precipitate of 5-iodoanthranilic acid will form.

-

Stir the mixture for one hour while allowing it to warm to room temperature.

-

Filter the precipitate and wash it with cold water.

-

Dry the product at 90-100°C.

-

For purification, the crude product can be recrystallized from its ammonium salt solution. Dissolve the crude acid in hot water and concentrated ammonia.

-

Add sodium hydrosulfite and decolorizing charcoal, stir, and filter the hot solution.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified 5-iodoanthranilic acid.

-

Filter, wash with cold water, and dry the purified product.

General Procedure for the Synthesis of N-Alkyl Substituted Iodoquinazoline Derivatives

This protocol is based on the synthesis of dual VEGFR-2 and EGFR inhibitors.[5]

Step 1: Synthesis of 5-Iodo-N-alkylanthranilic Acid

-

React 5-iodoanthranilic acid with the desired alkyl iodide (e.g., ethyl iodide or propyl iodide) in a suitable solvent and in the presence of a base.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the N-alkylated product.

Step 2: Synthesis of 6-Iodo-1-alkylquinazoline-2,4(1H,3H)-dione

-

Fuse the 5-iodo-N-alkylanthranilic acid from the previous step with urea at high temperature.

-

The resulting product is the corresponding quinazolinedione.

Step 3: Synthesis of the Final N-Alkyl Substituted Iodoquinazoline Derivatives

-

React the 6-iodo-1-alkylquinazoline-2,4(1H,3H)-dione with a suitable chloroacetamide derivative in an in-situ reaction.

-

The final products can be purified by column chromatography.

In Vitro Anticancer Activity Screening (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (5-iodoanthranilic acid derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ or EC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanism of Action: Signaling Pathways

The anticancer activity of the N-alkyl substituted iodoquinazoline derivatives is attributed to their inhibition of VEGFR-2 and EGFR.[5] These receptors are key components of the MAPK and PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][7][15][16]

Figure 1. Simplified signaling pathway showing the inhibition of VEGFR-2 and EGFR by 5-iodoanthranilic acid derivatives, leading to the downregulation of the PI3K/Akt and MAPK pathways and subsequent inhibition of cancer cell proliferation, survival, and angiogenesis.

Figure 2. Experimental workflow for the synthesis and in vitro anticancer screening of 5-iodoanthranilic acid derivatives.

Conclusion and Future Directions

5-Iodoanthranilic acid represents a versatile and valuable scaffold for the discovery of new therapeutic agents. Its utility in the synthesis of potent anticancer compounds, particularly dual VEGFR-2/EGFR inhibitors, has been demonstrated. The potential for developing inhibitors for other enzymes involved in a range of diseases further underscores the importance of continued research in this area.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the 5-iodoanthranilic acid core to optimize potency and selectivity.

-

Exploration of other substitution positions: Investigating the impact of substituents at other positions on the aromatic ring.

-

Bioisosteric replacement: Replacing the carboxylic acid or amide functionalities with other groups to improve pharmacokinetic properties.[17]

-

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the exploration of 5-iodoanthranilic acid derivatives and unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Aminobenzoic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoic acids, particularly derivatives of para-aminobenzoic acid (PABA), represent a versatile class of compounds with a broad spectrum of biological activities.[1] Their structural tractability, allowing for modifications at both the amino and carboxyl groups, has made them a cornerstone in the development of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to empower researchers in the field of drug discovery and development.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acids are aromatic compounds characterized by an amino group and a carboxylic acid group attached to a benzene ring. The para-aminobenzoic acid (PABA) scaffold is a common building block in numerous pharmaceuticals.[1] While PABA itself is a precursor for folate synthesis in many microorganisms, its derivatives have been engineered to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide delves into the core biological activities of substituted aminobenzoic acids, providing a comprehensive resource for professionals engaged in drug design and development.

Anticancer Activity of Substituted Aminobenzoic Acids

Derivatives of aminobenzoic acid have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic efficacy of substituted aminobenzoic acids is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the IC50 values of various substituted aminobenzoic acid derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide derivatives of PABA | Not Specified | 5.85 and 4.53 | [2] |

| Substituted 1,2,4-triazoloquinazolines | MCF7 and HCT-116 | 28.3 ± 5.1 and 21.3 ± 4.1 | [2] |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 ± 0.09 | [2] |

| MCF-7 | 72.22 ± 0.14 | [2] | |

| HepG2 | 53.29 ± 0.25 | [2] | |

| Various PABA derivatives | HepG2, MCF-7, and HCT-116 | 7.08 ± 1.6 to 10.87 ± 0.8 | [2] |

| Chloro anilinoquinoline derivative | MCF-7 | 3.42 | [2] |

| A549 | 5.97 | [2] | |

| PABA-derived Schiff bases | HepG2 | ≥ 15.0 | [3] |

| Alkyl derivative of PABA (Compound 20) | NCI-H460 | 15.59 and 20.04 | [4] |

| Hydrazine-1-carbothioamide derivative (N5a) | A549, HepG2, and HCT-116 | Not specified, but showed cytotoxicity | [5] |

Mechanism of Action and Signaling Pathways

The anticancer activity of substituted aminobenzoic acids is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis.

One prominent mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] By targeting EGFR, these compounds can disrupt downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to reduced cell proliferation and induction of apoptosis.[5][6]

Another identified mechanism is the inhibition of β-tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7]

Caption: EGFR signaling pathway and its inhibition by aminobenzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

96-well plates

-

Test compound (substituted aminobenzoic acid derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)[8]

-

Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity of Substituted Aminobenzoic Acids

Substituted aminobenzoic acids, particularly sulfonamides which are structural analogs of PABA, have a long history as effective antimicrobial agents.[11]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various aminobenzoic acid derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µM) | Reference |

| PABA-derived Schiff bases | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 | [3] |

| Mycobacterial strains | ≥ 62.5 | [3] | |

| Fungal strains | ≥ 7.81 | [3] | |

| Cyanostyrylquinoxalinyl-based PABA | Various strains | 7.9–31 | [2] |

| Chemically modified PABA | Staphylococcus aureus | 15.62 | [2] |

| Other bacterial strains | ≥ 62.5 | [2] | |

| Fungal strains | ≥ 7.81 | [2] | |

| Sulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidine | Bacterial strains | 0.97 to 62.5 µg/mL | [2] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml | [12] |

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antimicrobial mechanism of action for many substituted aminobenzoic acids is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[11][13][14] This enzyme is crucial in the bacterial folate synthesis pathway, catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate.[11] By mimicking the natural substrate PABA, these derivatives bind to the active site of DHPS, blocking the synthesis of folate.[13][15] Since folate is essential for the synthesis of nucleic acids and certain amino acids, its depletion leads to the cessation of bacterial growth (bacteriostatic effect).[11] This pathway is an excellent target for selective toxicity as humans obtain folate from their diet and do not possess the DHPS enzyme.[11]

Caption: Inhibition of the folate biosynthesis pathway by aminobenzoic acid derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]

Materials:

-

96-well microtiter plates (U-bottom)[18]

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth)

-

Test microorganism

-

Test compound (substituted aminobenzoic acid derivative)

-

Sterile diluent (e.g., saline or broth)

-

McFarland turbidity standards (0.5)

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism on an agar plate, select several colonies and suspend them in a sterile diluent. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[19] Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

Compound Dilution: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the compound in the growth medium in the wells of the 96-well plate. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.[20]

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the compound dilutions.[18] This will result in a final volume of 200 µL per well and the desired final inoculum density. Include a positive control well (inoculum without compound) and a negative control well (medium without inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under ambient air.[17]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Substituted Aminobenzoic Acids

Substituted aminobenzoic acids have also been investigated for their anti-inflammatory properties.

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are associated with their ability to modulate various inflammatory mediators. Studies have shown that PABA derivatives can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[12] One proposed mechanism is the inhibition of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation.[12] By inhibiting MPO, these compounds can decrease the production of reactive oxygen species (ROS) and subsequent inflammatory responses.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for measuring nitrite concentration in biological samples, which is an indicator of nitric oxide (NO) production, a key inflammatory mediator.[21][22]

Materials:

-

Cell culture supernatant or other biological samples

-

Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)[23]

-

Sodium nitrite standard solution

-

96-well plate

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using serial dilutions of a sodium nitrite solution in the same medium as the samples.[21] Collect the cell culture supernatant from cells that have been treated with the test compound and stimulated with an inflammatory agent (e.g., lipopolysaccharide).

-

Griess Reaction: Add 50 µL of the sample or standard to the wells of a 96-well plate.[21] Add 50 µL of the Griess reagent to each well.[21]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. A reduction in nitrite concentration in the presence of the test compound indicates an anti-inflammatory effect.

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Synthesis of Substituted Aminobenzoic Acid Derivatives

The synthesis of substituted aminobenzoic acids can be achieved through various chemical reactions, allowing for the creation of diverse libraries of compounds for biological screening.

General Synthetic Protocols

-

Esterification: Esters of aminobenzoic acids can be prepared by refluxing the aminobenzoic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification).[24]

-

Amide Formation: Amide derivatives can be synthesized by first converting the carboxylic acid group to an acid chloride using a reagent like thionyl chloride, followed by reaction with a suitable amine.

-

Schiff Base Formation: Schiff bases are formed by the condensation reaction between the amino group of an aminobenzoic acid and an aldehyde or ketone, typically under reflux in a solvent like methanol.[2][3]

A general synthetic scheme for the derivatization of p-aminobenzoic acid is presented below.

Caption: Common synthetic routes for the derivatization of p-aminobenzoic acid.

Conclusion and Future Directions

Substituted aminobenzoic acids are a rich source of biologically active compounds with significant therapeutic potential. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them an attractive scaffold for further drug development. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel substitutions to enhance potency and selectivity, and conducting preclinical and clinical studies to translate these promising findings into novel therapeutics. This guide provides a foundational resource to support these endeavors, offering clear data summaries, detailed experimental protocols, and visual representations of key biological pathways and workflows.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. atcc.org [atcc.org]

- 11. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 13. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Griess Reagent System Protocol [worldwide.promega.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-iodobenzoic Acid from 2-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Amino-5-iodobenzoic acid, a valuable intermediate in the development of pharmaceuticals and functional chemicals, starting from 2-aminobenzoic acid (anthranilic acid). Two effective methods are presented: direct iodination using iodine monochloride and an alternative method employing molecular iodine with an oxidizing agent.

Introduction

This compound is a key building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The introduction of an iodine atom onto the benzene ring of anthranilic acid provides a reactive handle for further functionalization through cross-coupling reactions. The protocols outlined below are established methods that offer high yields and produce a product of excellent quality.

Data Presentation

| Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) |

| Method 1: Iodination with Iodine Monochloride | 2-Aminobenzoic acid, Iodine monochloride, Hydrochloric acid | Water | 1 hour | 18-22 | 88-90 | 185-190 (decomposes) |

| Method 2: Iodination with Molecular Iodine and Hydrogen Peroxide | 2-Aminobenzoic acid, Molecular iodine, Hydrogen peroxide | Acetic acid | 1 hour | 50 | Not explicitly stated, but implied to be high | Not specified |

Experimental Protocols

Method 1: Synthesis via Iodination with Iodine Monochloride

This procedure is adapted from a well-established method and is known for its high yield.[1]

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Concentrated Hydrochloric acid (sp. gr. 1.19)

-

Iodine monochloride

-

Crushed ice

-

Water

-

Concentrated Ammonia (sp. gr. 0.9)

-

Sodium hydrosulfite

Equipment:

-

3 L Beaker

-

2 L Beaker

-

Stirring apparatus

-

Büchner funnel (13 cm)

-

Filter flask

-

Drying oven

Procedure:

-

Preparation of the Anthranilic Acid Solution: In a 3 L beaker, dissolve 110 g (0.8 mole) of anthranilic acid in a mixture of 1 L of water and 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.[1]

-

Preparation of the Iodine Monochloride Solution: In a 2 L beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of cold water. Add sufficient crushed ice to bring the temperature to 5°C. While stirring, add 131 g (0.8 mole) of iodine monochloride over approximately two minutes.[1]

-

Reaction: Rapidly stir the iodine monochloride solution at 5°C into the anthranilic acid solution at 20°C. A granular, tan to violet precipitate of 5-iodoanthranilic acid will form almost immediately, and the reaction temperature will rise to 18–22°C.[1]

-

Isolation of Crude Product: Stir the mixture for one hour as it warms to room temperature. Filter the precipitate using a 13 cm Büchner funnel. Press the solid as dry as possible and wash it with three 100 cc portions of cold water. Dry the product at 90–100°C. This should yield 185–189 g (88–90%) of crude this compound, which melts at 185–190°C with decomposition.[1]

-

Purification (optional but recommended):

-

To 100 g of the crude acid in a 400 cc beaker, add 200 cc of hot water.

-

Dissolve the acid by stirring in concentrated ammonia (approximately 40 cc) until the solution is complete at 60°C and there is a slight excess of ammonia.

-

Add about 1 g of sodium hydrosulfite.

-

Recrystallize the ammonium salt until it is white by dissolving it in an equal weight of water at 80°C and cooling to 5°C.

-